molecular formula C17H17NO3 B5810324 methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate

methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate

Cat. No. B5810324
M. Wt: 283.32 g/mol
InChI Key: NOVFFCAODUCXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate, also known as MDB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family of compounds and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, a process of programmed cell death, in cancer cells. methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has also been shown to inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has also been shown to have antioxidant activity, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer activity. However, there are also limitations associated with the use of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate in laboratory experiments. For example, it may exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate. One area of interest is the development of more potent derivatives of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate with improved selectivity towards cancer cells. Another area of interest is the investigation of the mechanism of action of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate, which could lead to the development of new therapeutic strategies for cancer treatment. Additionally, the potential applications of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate in material science and organic synthesis warrant further investigation.

Synthesis Methods

Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate can be synthesized through a multistep process involving the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid to yield the desired product, methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate.

Scientific Research Applications

Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive treatment for cancer.

properties

IUPAC Name

methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-8-9-12(2)14(10-11)16(19)18-15-7-5-4-6-13(15)17(20)21-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVFFCAODUCXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate

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